Maximized Orthogonality via Triple Protection Against Mono-Protected Analogs
The target compound contains three acid-labile protecting groups, whereas the closest direct commercial analog, N-Boc-L-homoserine tert-butyl ester (CAS 81323-58-2), possesses only two, leaving the side-chain hydroxyl free . This difference enables a three-level orthogonal deprotection strategy that is impossible with mono-N-protected analogs.
| Evidence Dimension | Number of acid-labile protecting groups |
|---|---|
| Target Compound Data | 3 (2 Boc, 1 t-Bu ester) |
| Comparator Or Baseline | N-Boc-L-homoserine tert-butyl ester (CAS 81323-58-2): 2 (1 Boc, 1 t-Bu ester). Boc-L-homoserine (CAS 41088-86-2): 1 (1 Boc). H-L-homoserine tert-butyl ester: 1 (1 t-Bu ester). |
| Quantified Difference | +1 acid-labile group versus closest analog, enabling full trifunctional orthogonality. |
| Conditions | Conceptual model based on protecting group chemistry principles. The three protecting groups can be removed sequentially (e.g., t-Bu ester via TFA/CH2Cl2, then Boc groups via HCl/dioxane) or simultaneously. |
Why This Matters
This chemical distinction allows a synthetic chemist to selectively unmask the carboxylic acid, the α-amine, and the side-chain hydroxyl in any desired order, a capability that is a strict prerequisite for the synthesis of complex branched peptides, cyclic depsipeptides, and site-specifically conjugated homoserine-containing drug candidates.
